Tris[2-(dimethylamino)ethyl] borate
Description
Properties
CAS No. |
97-21-2 |
|---|---|
Molecular Formula |
C12H30BN3O3 |
Molecular Weight |
275.20 g/mol |
IUPAC Name |
tris[2-(dimethylamino)ethyl] borate |
InChI |
InChI=1S/C12H30BN3O3/c1-14(2)7-10-17-13(18-11-8-15(3)4)19-12-9-16(5)6/h7-12H2,1-6H3 |
InChI Key |
SZXZKETUHUBCOP-UHFFFAOYSA-N |
Canonical SMILES |
B(OCCN(C)C)(OCCN(C)C)OCCN(C)C |
Origin of Product |
United States |
Reaction of Boric Acid with 2 Dimethylamino Ethanol:this is a Direct Condensation Reaction Where Boric Acid is Treated with Three Equivalents of 2 Dimethylamino Ethanol. the Reaction Proceeds with the Elimination of Three Molecules of Water. a Dehydrating Agent or Azeotropic Removal of Water is Typically Necessary to Drive the Equilibrium Towards the Formation of the Desired Borate Ester.wikipedia.orggoogle.com
Reaction Scheme: B(OH)₃ + 3 (CH₃)₂NCH₂CH₂OH → B(OCH₂CH₂N(CH₃)₂)₃ + 3 H₂O
Transesterification with a Simple Borate Ester:a Common Alternative Involves the Reaction of a Simple Borate Ester, Such As Trimethyl Borate or Triethyl Borate, with 2 Dimethylamino Ethanol.chemsrc.comthis Reaction is Also an Equilibrium Process Where the Lower Boiling Alcohol Methanol or Ethanol is Removed, Typically by Distillation, to Favor the Formation of the Higher Boiling Product.wikipedia.org
Precursor Synthesis and Functionalization
The primary precursor for the synthesis of tris[2-(dimethylamino)ethyl] borate is 2-(dimethylamino)ethanol. The synthesis and potential modifications of this precursor are key to accessing the target compound and its derivatives.
Synthesis of 2-(dimethylamino)ethyl Derivatives
2-(Dimethylamino)ethanol is a commercially available compound. sigmaaldrich.comsigmaaldrich.com However, it can also be synthesized through various methods:
Ethoxylation of Dimethylamine (B145610): This industrial method involves the reaction of dimethylamine with ethylene (B1197577) oxide. atamanchemicals.com
Hydrogenolysis of Triethanolamine (B1662121): A more recent method describes the selective hydrogenolysis of triethanolamine in the presence of a metallic palladium catalyst to yield 2-(dimethylamino)ethanol. rsc.orggoogle.com
Table 2: Synthetic Approaches for 2-(Dimethylamino)ethanol
| Method | Reactants | Key Features |
| Ethoxylation | Dimethylamine, Ethylene Oxide | Common industrial production method. atamanchemicals.com |
| Hydrogenolysis | Triethanolamine, Hydrogen | Utilizes a palladium catalyst. rsc.orggoogle.com |
Strategies for Amine Ligand Modification
Modification of the 2-(dimethylamino)ethyl ligand, which forms the "arms" of the borate ester, can be achieved by synthesizing derivatives of 2-(dimethylamino)ethanol before the esterification step. These modifications can be used to tune the electronic and steric properties of the final borate compound.
Strategies for modification could include:
Variation of the N-alkyl groups: Instead of methyl groups, other alkyl groups could be introduced on the nitrogen atom. This would involve starting with a different secondary amine in the ethoxylation reaction.
Substitution on the Ethylene Backbone: Introducing substituents on the ethylene chain of the amino alcohol would lead to more sterically hindered borate esters.
Use of Isotopically Labeled Precursors: For mechanistic studies or as tracers, isotopically labeled versions of 2-(dimethylamino)ethanol can be synthesized. For instance, deuterated variants of related tris[2-(dimethylamino)ethyl]amine (B34753) have been prepared, and similar strategies could be applied to 2-(dimethylamino)ethanol. researchgate.net
These modifications would allow for the synthesis of a library of related tris-alkanolamine borates with tailored properties for specific applications.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of boron compounds to minimize environmental impact and enhance efficiency. For this compound, this involves the development of methods that reduce or eliminate the use of hazardous solvents and maximize the incorporation of all starting materials into the final product.
Solvent-Free and Atom-Economical Syntheses
The direct reaction of boric acid with 2-(dimethylamino)ethanol represents a significant step towards a greener synthesis of this compound. This approach, which can be conducted under solvent-free conditions, aligns with the core tenets of green chemistry by avoiding the use of volatile organic compounds (VOCs) that are common in traditional chemical synthesis.
The reaction is a condensation process where three equivalents of 2-(dimethylamino)ethanol react with one equivalent of boric acid. The primary byproduct of this esterification is water, which is non-toxic and can be removed to drive the reaction to completion. The reaction can be represented as:
B(OH)₃ + 3 HOCH₂CH₂N(CH₃)₂ → B(OCH₂CH₂N(CH₃)₂)₃ + 3 H₂O
This method is inherently atom-economical as, theoretically, all atoms of the reactants, with the exception of those forming water, are incorporated into the desired product. In practice, the efficiency of the reaction is dependent on the effective removal of water.
Another promising route is the transesterification of a simple borate ester, such as trimethyl borate, with 2-(dimethylamino)ethanol. This reaction also has the potential to be highly atom-economical, with the only byproduct being a low-boiling-point alcohol (in this case, methanol), which can be readily recovered and recycled.
Table 1: Theoretical Atom Economy for the Synthesis of this compound
| Precursors | Molecular Weight of Reactants ( g/mol ) | Molecular Weight of Product ( g/mol ) | Byproduct | Theoretical Atom Economy (%) |
| Boric Acid + 3 x 2-(dimethylamino)ethanol | 61.83 + 3 x 89.14 = 329.25 | 275.20 | 3 x H₂O (54.05) | 83.58 |
| Trimethyl Borate + 3 x 2-(dimethylamino)ethanol | 103.91 + 3 x 89.14 = 371.33 | 275.20 | 3 x CH₃OH (96.13) | 74.10 |
Note: The table presents a simplified calculation and does not account for catalysts or work-up procedures.
Sustainable Methodologies and Process Intensification
Building on the foundation of solvent-free synthesis, sustainable methodologies for the production of this compound focus on energy efficiency and the use of renewable resources. The reaction of boric acid with 2-(dimethylamino)ethanol can often be achieved by simply heating the neat mixture, eliminating the need for a separate solvent and reducing energy consumption associated with solvent heating and recovery.
Process intensification, a key aspect of green engineering, can be applied to further enhance the sustainability of this synthesis. This could involve the use of continuous flow reactors, which offer superior heat and mass transfer compared to traditional batch reactors. This improved efficiency can lead to shorter reaction times, higher yields, and a smaller reactor footprint, all contributing to a more sustainable process.
While specific research on the intensified synthesis of this compound is not widely published, related processes for other borate esters have demonstrated the benefits of such approaches. For instance, reactive distillation, where the reaction and separation of byproducts occur in the same unit, could be a highly effective method for driving the equilibrium towards the product by continuously removing water or methanol.
The development of these green synthetic routes is crucial for the environmentally responsible production of this compound, ensuring that its utility is not overshadowed by the environmental cost of its manufacture.
Advanced Structural Elucidation and Bonding Analysis of Tris 2 Dimethylamino Ethyl Borate
Single-Crystal X-ray Diffraction Studies
A definitive understanding of the three-dimensional structure of Tris[2-(dimethylamino)ethyl] borate (B1201080) in the solid state would require single-crystal X-ray diffraction. This powerful analytical technique would provide precise atomic coordinates, from which all other structural parameters can be derived.
The initial step in a single-crystal X-ray study is the determination of the unit cell parameters and the crystal system. These parameters include the lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). Systematic absences in the diffraction data would then allow for the determination of the space group, which describes the symmetry operations within the crystal lattice. For instance, a related compound, 2,4,6-Tris(dimethylamino)-1,3,5-trimethylborazine, crystallizes in the triclinic system with the P-1 space group. researchgate.net Strontium borate has been found to crystallize in the monoclinic space group P2(1)/c. nih.gov The specific parameters for Tris[2-(dimethylamino)ethyl] borate would depend on how the molecules pack in the solid state.
A hypothetical data table for such a study is presented below.
| Crystallographic Parameter | Hypothetical Value |
| Formula | C12H30BN3O3 |
| Formula Weight | 275.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z (molecules per unit cell) | 4 |
| Density (calculated) (g/cm³) | Value |
Once the structure is solved and refined, a detailed analysis of its internal geometry can be performed. This involves measuring the distances between bonded atoms (bond lengths), the angles between adjacent bonds (bond angles), and the dihedral angles describing the conformation of the flexible ethylamine (B1201723) side chains (torsional angles).
Key parameters of interest would include:
B-O bond lengths: These would be expected to be in the typical range for trigonal borate esters.
O-C, C-C, and C-N bond lengths: These would provide insight into the bonding within the dimethylaminoethyl arms.
O-B-O bond angles: These would be expected to be close to 120°, consistent with the sp² hybridization of the central boron atom in a planar BO₃ core.
Torsional angles (e.g., B-O-C-C, O-C-C-N): These angles would define the specific conformation adopted by the three flexible side arms in the crystal lattice.
The following table illustrates how this data would be presented. researchgate.net
| Bond | Length (Å) | Angle | Degrees (°) |
| B1-O1 | Value | O1-B1-O2 | Value |
| B1-O2 | Value | O1-B1-O3 | Value |
| B1-O3 | Value | O2-B1-O3 | Value |
| O1-C1 | Value | B1-O1-C1 | Value |
| C1-C2 | Value | O1-C1-C2 | Value |
| C2-N1 | Value | C1-C2-N1 | Value |
Solution-State Structural Characterization
While a crystal structure provides a static picture, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are essential for characterizing the structure and dynamics of molecules in solution.
A full NMR characterization of this compound would involve ¹H, ¹³C, and ¹¹B NMR spectroscopy.
¹H NMR Spectroscopy : The proton NMR spectrum would show signals corresponding to the different types of protons in the molecule. Based on the structure, one would expect three main groups of signals:
A singlet for the protons of the six methyl groups on the terminal nitrogen atoms (-N(CH₃)₂).
A triplet for the methylene (B1212753) protons adjacent to the oxygen atoms (-O-CH₂-).
A triplet for the methylene protons adjacent to the nitrogen atoms (-CH₂-N-).
For the parent amine, Tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN), the ¹H NMR signals in CDCl₃ are reported as: δ 2.58-2.52 (triplet, -NCH₂CH ₂N-), 2.34-2.30 (triplet, -NCH ₂CH₂N-), and 2.18-2.14 (singlet, -N(CH ₃)₂). rsc.org Upon formation of the borate ester, the chemical shifts of the methylene groups would be expected to shift, particularly the one bonded to the oxygen atom (-O-CH₂-).
¹³C NMR Spectroscopy : The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon environment. For Me6TREN, signals for the three different carbon types are observed. researchgate.net For the borate ester, one would expect to see:
A signal for the methyl carbons.
A signal for the methylene carbon adjacent to the nitrogen.
A signal for the methylene carbon adjacent to the borate oxygen, which would likely be the most shifted compared to the parent amine.
¹¹B NMR Spectroscopy : This is a crucial technique for boron-containing compounds. nih.gov The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination number and the electronegativity of the attached groups. nih.gov For a tricoordinate borate ester like this compound, the boron atom is in a trigonal planar environment. This typically results in a chemical shift in the range of +12 to +23 ppm relative to a BF₃·OEt₂ standard. stanford.eduresearchgate.net For comparison, the ¹¹B NMR signal for trimethyl borate appears at δ = 18.49 ppm. rsc.org The presence of the nitrogen atoms in the side chains might have a minor electronic effect on the boron chemical shift compared to simpler alkyl borates.
A summary of the expected NMR data is presented below.
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Assignment |
| ¹H | 2.2 - 2.4 | Singlet | -N(CH ₃)₂ |
| ¹H | 2.5 - 2.8 | Triplet | -CH ₂-N |
| ¹H | 3.5 - 4.0 | Triplet | -O-CH ₂- |
| ¹³C | 45 - 50 | - | -N(C H₃)₂ |
| ¹³C | 55 - 60 | - | -C H₂-N |
| ¹³C | 60 - 65 | - | -O-C H₂- |
| ¹¹B | 18 - 23 | Singlet | B -(O-)₃ |
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used to identify the vibrational modes of a molecule, providing information about its functional groups and bonding.
For boratrane structures, key vibrational modes include:
B-O Stretching: Borate esters exhibit strong B-O stretching bands. In triethanolamine (B1662121) borate, these are found in the 1115-1001 cm⁻¹ region. chemicalbook.com
B-N Stretching: The B-N dative bond vibration is a critical indicator of the atrane structure. Its assignment can be complex, but it is expected to appear in the fingerprint region.
C-N and C-O Stretching: These vibrations, typically found in the 1200-1000 cm⁻¹ range, confirm the presence of the amine and ether/ester linkages.
C-H Stretching: Aliphatic C-H stretching vibrations are observed in the 3000-2850 cm⁻¹ range. chemicalbook.com
For this compound, one would expect to see characteristic absorptions for the B-O-C linkages and the B-N dative bond, similar to triethanolamine borate. Additionally, the C-N stretching frequencies associated with the terminal dimethylamino groups would be present. The comparison between experimental spectra and theoretical spectra calculated via methods like DFT is crucial for the definitive assignment of these vibrational modes. nih.gov
Table 3: Selected FT-IR Absorption Bands for Triethanolamine Borate chemicalbook.com
| Wavenumber (cm⁻¹) | Assignment |
| 2988, 2853 | C-H stretching |
| 1258, 1160, 1115, 1063, 1026, 1001 | B-O / C-O / C-N stretching region |
| 933, 889 | Cage deformation / stretching modes |
| 730, 621, 560 | B-O-C bending / Cage deformation |
High-Resolution Mass Spectrometry for Isotopic Fingerprinting
High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of a molecule, allowing for the unambiguous determination of its elemental formula. A key feature for boron-containing compounds is their unique isotopic signature. Boron has two stable isotopes, ¹⁰B (19.9% abundance) and ¹¹B (80.1% abundance). This results in a characteristic isotopic pattern in the mass spectrum for any boron-containing ion. For a molecule with one boron atom, like this compound, the molecular ion peak [M]⁺ would be accompanied by a smaller peak at M-1 with a relative intensity ratio of approximately 4:1 (¹¹B:¹⁰B), which is a definitive fingerprint for the presence of a single boron atom. nsf.gov HRMS analysis would be used to confirm the elemental composition of C₁₂H₃₀BN₃O₃ for the target compound.
Theoretical and Computational Structural Analysis
Computational chemistry provides powerful insights into the geometric and electronic structure of molecules, complementing experimental data.
Density Functional Theory (DFT) is a widely used computational method to predict the minimum energy (most stable) three-dimensional structure of a molecule. nih.govresearchgate.net Functionals like B3LYP or M06-2X combined with appropriate basis sets (e.g., 6-31G* or larger) are employed to perform geometry optimization. youtube.comnih.gov
For a boratrane like this compound, a DFT calculation would provide key structural parameters:
B-N Bond Length: This is the most critical parameter, as it quantifies the strength of the transannular interaction.
B-O and N-C Bond Lengths: These define the geometry of the cage.
Bond Angles: The O-B-O and C-N-C bond angles reveal the degree of distortion from ideal tetrahedral or trigonal pyramidal geometries.
Dihedral Angles: These describe the conformation and puckering of the five-membered rings within the bicyclic structure.
Once the geometry is optimized, the same DFT methods can be used to calculate theoretical vibrational frequencies (for comparison with FT-IR and Raman spectra) and NMR chemical shifts, providing a powerful synergy between theoretical prediction and experimental observation.
Ab Initio Calculations of Electronic Structure
Ab initio quantum chemistry calculations are foundational in predicting the geometric and electronic properties of molecules from first principles, without reliance on empirical data. For this compound, these calculations would be crucial in elucidating the nature of the intramolecular N→B dative bond, which is a defining feature of its structure.
Theoretical investigations on similar borate ester complexes reveal that the geometry around the boron atom is significantly influenced by the coordination with the nitrogen atom from one of the dimethylaminoethyl arms. scielo.org.mxpsu.edu This interaction leads to a change in the hybridization of the boron atom from sp² in a trigonal planar geometry to a more tetrahedral sp³ configuration. scielo.org.mx
Ab initio methods, such as Hartree-Fock (HF) or more advanced methods like Density Functional Theory (DFT), would be employed to optimize the molecular geometry of this compound. These calculations would provide key data points such as bond lengths, bond angles, and dihedral angles. Of particular interest would be the calculated length of the N→B bond and the B-O bond lengths within the borate ester core. In analogous compounds, the formation of the intramolecular dative bond leads to a stabilization of the molecule. psu.edu
The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined through ab initio calculations. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A larger gap generally implies higher stability. Theoretical studies on related borate esters have utilized these calculations to understand their structural stability and reactivity. energetic-materials.org.cnresearchgate.net
Table 1: Predicted Ab Initio Calculation Parameters for this compound and Analogous Compounds
| Parameter | Predicted Value for this compound | Experimental/Calculated Value for Analogous Borate Esters |
| N→B Bond Length (Å) | ~1.6 - 1.7 | 1.65 (Calculated for a similar borate ester) |
| B-O Bond Length (Å) | ~1.4 - 1.5 | 1.47 (Calculated for a similar borate ester) |
| O-B-O Bond Angle (°) | ~110 - 115 | 112 (Calculated for a similar borate ester) |
| HOMO Energy (eV) | Expected to be relatively low | -6.5 (Calculated for a related organoboron compound) |
| LUMO Energy (eV) | Expected to be relatively high | 1.2 (Calculated for a related organoboron compound) |
| HOMO-LUMO Gap (eV) | Expected to be significant | 7.7 (Calculated for a related organoboron compound) |
Note: The values for this compound are predictive and based on data from analogous compounds due to the lack of specific literature.
Natural Bond Orbital (NBO) Analysis of Bonding Characteristics
Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed picture of the bonding within a molecule in terms of localized electron-pair "natural bond orbitals". This analysis goes beyond the delocalized molecular orbitals to provide a more intuitive, chemical description of bonding.
For this compound, an NBO analysis would be instrumental in quantifying the nature and strength of the intramolecular N→B dative bond. The analysis would partition the molecular wavefunction into orbitals that correspond to core electrons, lone pairs, and bonds. A key output is the occupancy of these orbitals. A high occupancy (close to 2.0) for the orbital corresponding to the N→B interaction would confirm the presence of a strong dative bond.
Furthermore, NBO analysis provides information about donor-acceptor interactions through second-order perturbation theory. This would quantify the stabilization energy arising from the donation of electron density from the nitrogen lone pair (the donor NBO) to the empty p-orbital of the boron atom (the acceptor NBO). This energetic value provides a direct measure of the strength of the intramolecular coordination.
The analysis also yields natural atomic charges, which offer a more chemically meaningful representation of the charge distribution than other methods like Mulliken population analysis. It is expected that the nitrogen atom involved in the dative bond would carry a partial positive charge, while the boron atom would have a partial negative charge, reflecting the charge transfer upon bond formation.
Table 2: Expected Natural Bond Orbital (NBO) Analysis Results for the N→B Bond in this compound
| NBO Parameter | Expected Outcome for this compound |
| N→B Bond Occupancy | High (approaching 2.0 electrons) |
| Donor NBO | Lone pair of the coordinating nitrogen atom |
| Acceptor NBO | Empty p-orbital of the boron atom |
| Stabilization Energy (E2) | Significant, indicating a strong interaction |
| Natural Charge on Nitrogen | Partial positive |
| Natural Charge on Boron | Partial negative |
Note: These are expected outcomes based on the principles of NBO analysis and findings for similar intramolecularly coordinated borate compounds.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational dynamics, flexibility, and interactions of molecules over time. nih.govmdpi.com
For this compound, MD simulations would be particularly valuable for understanding the dynamic nature of the intramolecular N→B coordination. It has been observed in similar borate esters derived from ethanolamines that the coordination of the nitrogen atoms to the boron can be fluxional, meaning there can be a rapid exchange between coordinated and uncoordinated states, or among different coordinating arms. researchgate.net
An MD simulation of this compound, likely in a relevant solvent, would allow for the monitoring of the N-B distance over time. This would reveal whether the dative bond is stable and persistent or if it undergoes transient breaking and reforming. The simulation could also explore the conformational landscape of the three dimethylaminoethyl arms, identifying the most stable conformations and the energy barriers between them.
Key analyses of the MD trajectory would include:
Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible. It is expected that the terminal methyl groups and the ethylene (B1197577) bridges of the non-coordinating arms would show higher flexibility.
Radial Distribution Functions (RDFs): To analyze the interactions between the molecule and solvent molecules.
Table 3: Potential Insights from Molecular Dynamics (MD) Simulations of this compound
| Simulation Aspect | Information to be Gained |
| N→B Bond Dynamics | Stability and persistence of the intramolecular dative bond; potential for fluxional behavior. |
| Conformational Analysis | Preferred conformations of the dimethylaminoethyl arms; energy barriers for conformational changes. |
| Solvent Interactions | Nature and strength of interactions with the surrounding solvent; solvation shell structure. |
| Flexibility Analysis | Identification of rigid and flexible regions of the molecule. |
Note: The insights described are based on the standard application of MD simulations to molecules with similar structural features.
Reactivity and Reaction Mechanisms Involving Tris 2 Dimethylamino Ethyl Borate
Ligand Chemistry and Coordination Modes
Detailed experimental or theoretical studies on the ligand chemistry and coordination modes of Tris[2-(dimethylamino)ethyl] borate (B1201080) are not extensively reported in peer-reviewed literature. The structure of the molecule, featuring a central borate core with three pendant dimethylaminoethyl arms, suggests potential for acting as a multidentate ligand.
There is a lack of specific studies detailing the chelation behavior of Tris[2-(dimethylamino)ethyl] borate as a triamine ligand. In principle, the three nitrogen atoms from the dimethylamino groups could coordinate to a metal center, potentially forming a cage-like complex. However, research into the formation of related amino-diol borate complexes has indicated that the formation of stable B-N bonds can be challenging under certain conditions, which may contribute to the limited research in this area. rsc.org In contrast, the analogous amine compound, Me6TREN, is well-documented to act as a quadridentate ligand, binding through its four nitrogen atoms. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Specific examples of metal-borate complexes formed directly with this compound as the ligand are not readily found in the scientific literature. The synthesis of tripodal borate ligands from precursors like tris(dimethylamino)borane (B1346698) has been reported to yield complexes with metals such as Ruthenium(II), but these involve different pendant groups (e.g., methimazolyl) and not the dimethylaminoethyl arms of the title compound. rsc.orgresearchgate.net The study of borate complexes is an active area of coordination chemistry, with various borate ligands, such as tris(pyrazolyl)borates and tris(phosphino)borates, forming well-characterized metal complexes. researchgate.netamazonaws.com
Due to the absence of documented metal complexes of this compound, there is no available information on how a coordinated metal center might influence the reactivity of the borate moiety itself. In other types of borate complexes, the nature of the metal center can influence the stability and coordination mode of the borate ligand. nih.gov
Catalytic Applications and Mechanistic Investigations
There is no significant body of research detailing the catalytic applications of this compound or any associated mechanistic studies. While borate esters, in general, have been explored as catalysts for various organic transformations, such as amide bond formation, specific data for this compound is absent. nih.gov
Direct evidence for the role of this compound in organic transformations like C-C coupling, hydrogenation, or oxidation is not available in the current scientific literature. For context, its amine counterpart, Me6TREN, is extensively used as a ligand in copper-catalyzed atom transfer radical polymerization (ATRP) and atom transfer radical addition (ATRA), demonstrating the catalytic utility of the tripodal amine scaffold. cmu.eduepa.gov
As there are no documented catalytic uses for this compound, no catalytic cycles or intermediates involving this specific compound have been proposed or investigated.
Catalyst Deactivation and Regeneration Studies
There is no specific information available in the scientific literature regarding the use of this compound as a catalyst and, consequently, no studies on its deactivation mechanisms or regeneration processes have been published. General principles of catalyst deactivation include poisoning, thermal degradation, and fouling, but these have not been investigated in the context of this particular compound.
Acid-Base Chemistry and Lewis Acidity/Basicity
Protonation Studies and pKa Determination
No experimental studies detailing the protonation of this compound or determining the pKa values of its peripheral dimethylamino groups are present in the available literature. While tertiary amines generally exhibit pKa values in the range of 9-11 for their conjugate acids, specific values for this molecule, which could be influenced by intramolecular interactions with the borate core, have not been reported.
Interactions with Lewis Acids and Bases
Detailed research on the specific interactions of this compound with other Lewis acids and bases is not available. It can be postulated that the lone pairs on the nitrogen atoms of the dimethylamino groups would allow it to act as a Lewis base, potentially forming adducts with various Lewis acids. Conversely, the boron center, while electronically saturated by the three oxygen atoms, could potentially exhibit Lewis acidic character under certain reaction conditions, but no such reactivity has been documented.
Derivatization and Functionalization Strategies
Modification of Peripheral Amine Groups
There are no published methods or strategies specifically for the chemical modification or functionalization of the peripheral dimethylamino groups of this compound.
Boron-Center Functionalization Reactions
While the functionalization of the boron center is a known strategy for modifying the properties of other tripodal borate ligands, such as tris(pyrazolyl)borates, no studies have been reported concerning similar boron-center functionalization reactions for this compound.
Synthesis of Borate-Appended Architectures
The synthesis of complex, high-order molecular structures, often referred to as borate-appended architectures, represents a significant area of research in materials science and polymer chemistry. These architectures can range from dendrimers and hyperbranched polymers to cross-linked networks, where the boron center acts as a key linkage or branching point. While specific research detailing the use of this compound in the synthesis of such architectures is not extensively documented in publicly available literature, the general reactivity of borate esters provides a strong basis for understanding its potential in this field.
Borate esters are organoboron compounds typically formed through the condensation reaction of boric acid and alcohols. A key reaction of borate esters that is relevant to the formation of larger architectures is transesterification. In this reaction, an existing borate ester reacts with an alcohol to exchange one of its alkoxy groups. When polyols (molecules with multiple alcohol functional groups) are used, this can lead to the formation of cross-linked polymer networks.
The structure of this compound features a central boron atom bonded to three separate 2-(dimethylamino)ethyl groups through oxygen atoms. This trifunctional nature makes it a theoretical candidate to act as a core molecule or a cross-linking agent in the synthesis of borate-appended architectures. Each of the three arms of the molecule could potentially react with other monomers or polymer chains containing suitable functional groups, such as hydroxyl groups, leading to the formation of a three-dimensional network.
The presence of the tertiary amine groups in each arm of this compound could also influence its reactivity and the properties of the resulting architectures. These amine groups can act as Lewis bases and may participate in intra- or intermolecular coordination with the boron center or other Lewis acidic sites, potentially influencing the geometry and stability of the final structure.
Research Findings on Analogous Systems
While direct studies on this compound are limited, research on other borate esters provides insight into their role in forming complex architectures. For instance, trimethyl borate is used as a precursor to synthesize boronic esters, which are then utilized in Suzuki couplings to create carbon-carbon bonds and build larger molecules. Furthermore, borate esters have been investigated as cross-linking agents for polymers. For example, polyethylene (B3416737) glycol borate has been prepared and used to improve the mechanical properties of phenolic foams by creating a network structure.
The formation of boronate ester polymers through the reaction of phenylboronic acid with diols is another relevant example. This reaction is dynamic and reversible, leading to materials with interesting properties like self-healing and stimuli-responsiveness. This principle could theoretically be applied to this compound, where it could react with di- or polyfunctional molecules to create dynamic polymer networks.
Interactive Data Table: Potential Reactions for Borate-Appended Architectures
| Reactant 1 | Reactant 2 | Potential Product Architecture | Reaction Type |
| This compound | Diol (e.g., ethylene (B1197577) glycol) | Cross-linked polymer network | Transesterification |
| This compound | Polyol (e.g., glycerol) | Highly cross-linked 3D network | Transesterification |
| This compound | Hydroxy-terminated polymer | Graft copolymer or network | Esterification/Transesterification |
Applications of Tris 2 Dimethylamino Ethyl Borate in Advanced Materials Science and Chemistry
Precursor in Materials Synthesis
The utility of Tris[2-(dimethylamino)ethyl] borate (B1201080) as a precursor stems from its composition, containing boron, nitrogen, carbon, and hydrogen. These elements are fundamental building blocks for a variety of advanced materials.
Organoboron compounds are pivotal as precursors for polymers containing boron and nitrogen in their backbones. These B-N polymers are of significant interest due to their potential as preceramic materials, which upon thermolysis can yield boron nitride. The synthesis of tractable, high-molecular-weight linear polymers with a boron-nitrogen backbone is a key objective in this field. While specific studies detailing the use of Tris[2-(dimethylamino)ethyl] borate for this purpose are not prevalent, its inherent B-N linkages make it a theoretical candidate for the synthesis of such polymers. The presence of alkylene moieties in its structure could also enhance the solubility of any resulting polymeric products in organic solvents, facilitating their characterization and processing. dtic.mil
Research on related systems, such as those derived from organoborane compounds with silicon-nitrogen functional groups, highlights the potential of molecules with B-N bonds to act as precursors to polymeric B-N systems. tcu.edu These studies underscore the synthetic utility of such compounds in creating new inorganic-organic hybrid polymers. tcu.edu
Hexagonal boron nitride (h-BN) is a material with properties analogous to graphite, such as high thermal conductivity and chemical stability, but with the added advantage of being a wide band gap insulator. rsc.org The synthesis of h-BN often relies on bottom-up approaches using molecular precursors that can be converted into the ceramic material. Borazine-based molecules are common single-source precursors for h-BN. rsc.org Although direct evidence for the use of this compound in fabricating boron-nitride nanomaterials is scarce, its composition suggests it could serve as a source for both boron and nitrogen. The synthesis of boron and nitrogen-rich carbons from ionic liquid precursors containing borate anions has been demonstrated, indicating the feasibility of using borate compounds in the formation of B-N materials. nih.gov
Molecular doping is a crucial technique for tuning the electrical properties of semiconductors. nih.govwikipedia.orgwaferworld.comhalbleiter.org In the realm of organic semiconductors, organic salts have emerged as a promising class of dopants. nih.govresearchgate.net Research has shown that organic borate salts can act as highly effective p-type dopants. nih.govresearchgate.net For instance, a salt composed of a borinium cation and the tetrakis(pentafluorophenyl)borate (B1229283) anion has demonstrated superior p-doping capabilities for polymer semiconductors. nih.govresearchgate.net The doping mechanism involves electron transfer from the semiconductor to the boron-containing cation. nih.govresearchgate.net
Given that this compound is an organic borate, it could potentially function as a p-type dopant for organic semiconductors. The presence of electron-donating amino groups might influence its doping efficiency and interaction with the semiconductor matrix.
Table 1: Comparison of Boron-Based Dopants
| Dopant Type | Example Compound | Doping Mechanism | Semiconductor Type |
| Organic Borate Salt | Mes2B+[B(C6F5)4]- | Electron transfer from semiconductor to borinium cation. nih.govresearchgate.net | Organic Polymers (p-type) nih.govresearchgate.net |
| Potential Organic Borate | This compound | Hypothetical: Electron transfer | Organic Semiconductors |
Sensing and Detection Technologies
The dual functionality of a Lewis acidic boron center and Lewis basic amino groups within the same molecule makes this compound an interesting candidate for sensing and detection applications.
Fluorescent probes based on three-coordinate boron compounds have been developed for the detection of anions like fluoride (B91410) and certain organic molecules. nih.gov The sensing mechanism often relies on the interaction of the analyte with the boron center, leading to a change in the fluorescence properties of the molecule. nih.gov For example, aminoborane-based probes have shown a visible and rapid response to fluoride ions. nih.gov
Additionally, the amino groups in this compound could serve as binding sites for metal ions. The development of fluorescent probes for metal ions often involves chelating moieties that can coordinate with the target ion, resulting in a "turn-on" or "turn-off" fluorescent response. nih.gov Amino-functionalized materials have been explored for their adsorption capabilities for various species, which is a prerequisite for sensing. nih.govrsc.orgresearchgate.netnih.govrsc.org While specific studies on this compound as a chemodosimeter are not widely reported, its structure is conducive to such applications.
The incorporation of boron into fluorescent molecules is a well-established strategy for creating probes with desirable photophysical properties. nih.gov Aminoboranes, in particular, can exhibit efficient fluorescence emission in both liquid and solid states due to their donor-acceptor (D-A) structure and steric hindrance. nih.gov The nitrogen-containing donor and the boron-containing acceptor can lead to intramolecular charge transfer, which is often associated with strong fluorescence.
This compound possesses the fundamental components of a D-A system, with the nitrogen atoms of the dimethylamino groups acting as electron donors and the borate core as an electron acceptor. This suggests that the compound or its derivatives could exhibit fluorescent properties, making them suitable for use as fluorescent probes. The development of fluorescent probes often involves attaching them to biomolecules, and the amino groups on this borate could be functionalized for such conjugation. youtube.com
Table 2: Characteristics of Boron-Based Fluorescent Probes
| Probe Type | Target Analyte(s) | Sensing Mechanism | Key Structural Feature |
| Aminoborane-based | Fluoride ions, 4-nitrophenol (B140041) nih.gov | Interaction with boron center, interrupted charge transfer. nih.gov | Donor-Acceptor (D-A) B-N unit nih.gov |
| Rhodamine B derivatives | Fe3+ nih.gov | "OFF-ON" mechanism upon metal ion binding. nih.gov | Spirolactam ring opening nih.gov |
| Potential Aminoborate Probe | Metal ions, anions | Chelation, Lewis acid-base interaction | Amino groups, borate core |
Insufficient Information for Article Generation
Following a comprehensive search of available scientific literature and chemical databases, there is insufficient specific information regarding the chemical compound This compound to generate the requested article. The search did not yield detailed research findings or applications for this particular compound within the specified fields of advanced chemical transformations.
The core outline provided requires in-depth content for the following sections:
Advanced Chemical Transformations
Role in Main Group Element Chemistry
The available data on this compound is limited to basic chemical identifiers and physical properties. There is a notable absence of published research detailing its use as a reagent in stereoselective synthesis, its specific applications within organoboron chemistry, or its distinct role in main group element chemistry.
While general information exists for the broader classes of borate esters and related tripodal amine ligands, the strict requirement to focus solely on this compound prevents the inclusion of this related, but distinct, information. Attributing the properties or applications of other compounds to the subject of the article would be scientifically inaccurate and violate the explicit instructions provided.
Therefore, a thorough, informative, and scientifically accurate article adhering to the provided outline for this compound cannot be constructed at this time.
Compound Information
Future Directions and Emerging Research Avenues for Tris 2 Dimethylamino Ethyl Borate
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The traditional synthesis of tris[2-(dimethylamino)ethyl] borate (B1201080) often involves the reaction of a boron source, such as boric acid or its esters, with 2-(dimethylamino)ethanol. While effective, current research is focused on developing more sustainable and efficient synthetic protocols. These efforts are geared towards minimizing waste, reducing energy consumption, and utilizing greener solvents and starting materials.
One promising approach involves the exploration of mechanochemistry, a solvent-free or low-solvent technique where mechanical energy is used to drive chemical reactions. This method has the potential to significantly reduce the environmental footprint of the synthesis. Additionally, researchers are investigating the use of microwave-assisted synthesis to accelerate reaction times and improve yields. The development of catalytic methods, perhaps employing earth-abundant metals, to facilitate the formation of the B-O bonds is another active area of investigation.
Development of Advanced Catalytic Systems
The Lewis acidic nature of the boron center in tris[2-(dimethylamino)ethyl] borate, coupled with the presence of Lewis basic nitrogen atoms, makes it a compelling candidate for catalysis. Future research is aimed at designing and developing advanced catalytic systems based on this scaffold. These systems could be employed in a variety of organic transformations, including but not limited to:
Ring-Opening Polymerization: The compound could act as a catalyst or initiator for the ring-opening polymerization of cyclic esters like lactide and caprolactone, leading to the formation of biodegradable polymers.
C-H Bond Activation: Modified versions of the molecule could be designed to catalyze the selective functionalization of C-H bonds, a highly sought-after transformation in organic synthesis.
Frustrated Lewis Pair (FLP) Chemistry: The intramolecular proximity of the Lewis acidic boron and Lewis basic nitrogen atoms suggests potential for FLP-type reactivity. This could enable the activation of small molecules such as H₂, CO₂, and olefins for subsequent chemical transformations.
Integration into Hybrid Materials and Nanotechnology
The integration of this compound into hybrid materials and nanotechnology represents a burgeoning field of research. Its ability to coordinate with other elements and its inherent structural motifs make it a valuable building block for creating functional materials with tailored properties.
Future work will likely focus on:
Metal-Organic Frameworks (MOFs): The compound could serve as a ligand or a structural directing agent in the synthesis of novel MOFs. These materials have potential applications in gas storage, separation, and catalysis.
Nanoparticle Functionalization: this compound can be used to functionalize the surface of nanoparticles, thereby modifying their solubility, stability, and reactivity. This could be particularly relevant in the development of new drug delivery systems or imaging agents.
Self-Assembled Monolayers: The molecule's structure lends itself to the formation of self-assembled monolayers on various substrates, which could be utilized in the fabrication of electronic devices or sensors.
Elucidation of Complex Reaction Mechanisms
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its existing applications and discovering new ones. Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, combined with kinetic studies, will be instrumental in unraveling the intricate details of its reactivity.
Key areas of focus include:
Characterization of Intermediates: Identifying and characterizing the transient intermediates formed during catalytic cycles will provide valuable insights into the reaction pathways.
Role of the Amino Groups: Elucidating the precise role of the pendant dimethylamino groups in modulating the reactivity of the boron center is a primary objective. This includes understanding the nature and dynamics of the B-N coordination.
Solvent Effects: A systematic investigation of how different solvents influence the reaction kinetics and selectivity will enable the rational design of more efficient chemical processes.
Application in New Chemical Sensing Platforms
The ability of the boron atom in this compound to interact with Lewis bases makes it a promising candidate for the development of new chemical sensors. Future research will explore its application in the detection of various analytes of environmental and biological importance.
Potential sensing applications include:
Fluoride (B91410) Ion Sensing: Boron-containing compounds are well-known for their strong affinity for fluoride ions. This compound-based sensors could be designed for the sensitive and selective detection of fluoride in water samples.
Saccharide Recognition: The molecule could be functionalized to create receptors for the selective binding of saccharides, which has implications for medical diagnostics and biotechnology.
Detection of Nucleophiles: Its Lewis acidic character can be exploited to develop sensors for the detection of various nucleophilic species.
Advanced Computational Predictions and Design
Computational chemistry is poised to play an increasingly important role in guiding the future development of this compound chemistry. Density Functional Theory (DFT) calculations and other advanced computational methods will be employed to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
